Bienvenue dans la boutique en ligne BenchChem!

Vitamin K2-7;Vitamin K2(35);Vitamin MK-7

Pharmacokinetics Half-life Vitamin K comparison

Vitamin K2-7 (menaquinone-7, MK-7) is a long-chain menaquinone belonging to the vitamin K2 family, distinguished from phylloquinone (vitamin K1) and shorter-chain menaquinones (e.g., MK-4) by its seven-isoprenoid-unit side chain. MK-7 is naturally produced via fermentation, predominantly by Bacillus subtilis natto, and its biological activity is confined exclusively to the all-trans geometric isomer.

Molecular Formula C46H64O2
Molecular Weight 649.0 g/mol
Cat. No. B12466337
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVitamin K2-7;Vitamin K2(35);Vitamin MK-7
Molecular FormulaC46H64O2
Molecular Weight649.0 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)C2=CC=CC=C2C1=O)CC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)CCC=C(C)C
InChIInChI=1S/C46H64O2/c1-34(2)18-12-19-35(3)20-13-21-36(4)22-14-23-37(5)24-15-25-38(6)26-16-27-39(7)28-17-29-40(8)32-33-42-41(9)45(47)43-30-10-11-31-44(43)46(42)48/h10-11,18,20,22,24,26,28,30-32H,12-17,19,21,23,25,27,29,33H2,1-9H3
InChIKeyRAKQPZMEYJZGPI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vitamin K2-7 (MK-7) Procurement & Differentiation Guide for Scientific and Industrial Users


Vitamin K2-7 (menaquinone-7, MK-7) is a long-chain menaquinone belonging to the vitamin K2 family, distinguished from phylloquinone (vitamin K1) and shorter-chain menaquinones (e.g., MK-4) by its seven-isoprenoid-unit side chain [1]. MK-7 is naturally produced via fermentation, predominantly by Bacillus subtilis natto, and its biological activity is confined exclusively to the all-trans geometric isomer [2]. Unlike vitamin K1—which is primarily hepatic in distribution—or MK-4—which requires milligram-level dosing to achieve extrahepatic γ-carboxylation—MK-7 demonstrates a unique combination of extended plasma half-life, sustained accumulation upon repeated intake, and measurable efficacy at microgram-range nutritional doses [3].

Why Vitamin K1 or Shorter-Chain Menaquinones Cannot Substitute for MK-7 in Research and Formulation


Generic interchange of vitamin K vitamers fails because the key performance parameters—plasma half-life, extrahepatic protein carboxylation efficiency at nutritional doses, and isomer-specific bioactivity—are not conserved within the vitamin K class [1]. Vitamin K1 has a half-life of approximately 3 hours and preferentially supports hepatic coagulation factors, while MK-4 exhibits a half-life of only ~1.5 hours and is undetectable in serum after single nutritional doses [2]. Even among long-chain menaquinones, MK-7 provides the best-characterized combination of prolonged systemic residence (detectable up to 96 h post-dose), low effective dose for osteocalcin and matrix Gla protein carboxylation (≥100 µg/day), and greater bioactivity per unit mass relative to MK-9, which shows poor absorption despite a long half-life [3]. These quantitative divergence points render simple class-based substitution scientifically and commercially untenable; the data below demonstrate exactly where and by how much MK-7 departs from its comparators.

Quantitative Evidence Differentiating MK-7 from Closest Analogs: A Procurement-Focused Comparison Guide


MK-7 Half-Life Exceeds MK-4 by ~47-Fold and Surpasses Vitamin K1 by Over 20-Fold

In a direct head-to-head pharmacokinetic analysis, MK-7 exhibits a plasma half-life of approximately 70 hours, compared to ~1.5 hours for MK-4 and ~3 hours for vitamin K1 [1]. This ~47-fold half-life advantage over MK-4 and >20-fold advantage over K1 is further substantiated by detection data: long-chain menaquinones (MK-7 and MK-9) remain measurable in plasma up to 96 hours post-administration, whereas K1 and MK-4 are cleared within 8–24 hours [2]. During prolonged daily supplementation, MK-7 accumulates in serum to concentrations 7- to 8-fold higher than vitamin K1 [3].

Pharmacokinetics Half-life Vitamin K comparison Bioavailability

Serum Bioavailability of MK-7 vs. MK-4: Detectability Advantage After Single Nutritional Doses

In a randomized controlled comparative study administering single 420 µg doses to healthy women, MK-7 was absorbed and reached a maximal serum level at 6 hours post-intake and remained detectable for at least 48 hours. In contrast, MK-4 at an equimolar dose was undetectable in the serum of all subjects at every measured time point [1]. Additionally, after 7 days of consecutive low-dose administration (60 µg/day), MK-7 significantly and consistently increased serum MK-7 levels in all subjects, whereas MK-4 supplementation at an equivalent dose produced no measurable increase in serum MK-4 levels [1].

Bioavailability Serum concentration MK-4 comparison Nutritional dose

Effective Dose for Osteocalcin γ-Carboxylation: MK-7 Requires ~6-Fold Lower Dose Than MK-4

Quantitative synthesis from multiple controlled trials demonstrates that MK-7 achieves significant improvement in osteocalcin γ-carboxylation (measured as the carboxylated/undercarboxylated osteocalcin ratio) at a minimum effective dose of approximately 100 µg/day, whereas MK-4 requires 600–1500 µg/day to produce comparable effects [1][2]. A review aggregating clinical data places the effective dose of MK-7 at approximately 6-fold lower than MK-4 for reducing serum undercarboxylated osteocalcin [2]. In a double-blind, randomized dose-finding study, both 100 µg/day and 200 µg/day MK-7 significantly increased the carboxylated osteocalcin ratio relative to placebo, confirming low-dose efficacy [3].

Osteocalcin carboxylation Bone metabolism Effective dose MK-4 comparison

Vascular Biomarker Reduction: MK-7 180 µg/day Decreases dp-ucMGP by 50% vs. Placebo Over 3 Years

In a 3-year double-blind, placebo-controlled randomized clinical trial of 244 healthy postmenopausal women, supplementation with MK-7 at 180 µg/day (as MenaQ7) resulted in a 50% reduction in circulating desphospho-uncarboxylated matrix Gla protein (dp-ucMGP)—a validated biomarker of vascular vitamin K status and arterial calcification risk—compared with placebo [1]. Concomitantly, carotid-femoral pulse wave velocity (cfPWV) and the Stiffness Index β significantly decreased in the MK-7 group, with the most pronounced improvements observed in women with baseline Stiffness Index β above the median of 10.8 [1]. A separate 2-year trial in dialysis patients showed that MK-7 supplementation (360 µg/day) lowered plasma dp-ucMGP by 40% relative to placebo [2]. No equivalent vascular endpoint benefit has been demonstrated for vitamin K1 or MK-4 at comparable nutritional doses.

Cardiovascular Arterial stiffness dp-ucMGP Matrix Gla protein

All-Trans Isomer Purity: Fermentation-Derived MK-7 Achieves ≥99.7% Bioactive Isomer vs. Synthetic MK-7 Containing ≥5.67% Unknown Impurities

The biological activity of MK-7 is exclusively conferred by the all-trans geometric isomer; cis-MK-7 isomers are biologically inactive [1]. A comparative purity profiling study published in Molecules demonstrated that naturally fermented MK-7 raw materials exhibit significantly higher purity profiles than synthetic MK-7, with synthetic material containing 23 distinct impurity species accounting for 5.67% of unknown components [2]. Commercial fermented MK-7 specifications now routinely achieve ≥99.7% all-trans isomer content (e.g., K2VITAL® at 99.7% and Fermakinon-7® at >99.9% all-trans) with cis-menaquinone-7 content below 0.2% [3]. The higher purity profile correlates directly with enhanced formulation stability under both normal (12 months/25°C/60% RH) and accelerated (6 months/40°C/75% RH) storage conditions [2].

Isomer purity All-trans Fermentation Quality specification Synthetic comparison

Coagulation System Potency: MK-7 Demonstrates 3- to 4-Fold Greater Potency Than Vitamin K1

A review of comparative clinical data indicates that MK-7 affects the blood coagulation system at doses three to four times lower than vitamin K1 [1]. This increased potency is mechanistically linked to MK-7's extended half-life and greater accumulation in the liver upon repeated administration [2]. In practical terms, preparations supplying as little as 50 µg/day or more of MK-7 have been shown to interfere with oral anticoagulant therapy in a clinically relevant manner, a threshold substantially lower than the equivalent for vitamin K1 [2].

Coagulation Potency Anticoagulant interaction Vitamin K1 comparison

Application Scenarios for Vitamin K2-7 (MK-7) Based on Verified Differential Evidence


Bone Health Clinical Trials and Nutraceutical Formulations Targeting Osteocalcin Carboxylation

MK-7 is the preferred vitamin K form for bone health intervention studies and combination products (e.g., with calcium and vitamin D3) requiring osteocalcin γ-carboxylation at nutritional doses. The 6-fold lower effective dose vs. MK-4 (100 µg/day vs. 600 µg/day) enables smaller dosage forms and lower raw material costs while maintaining efficacy [1]. This scenario directly leverages the quantitative carboxylation data established in Section 3, Evidence Item 3.

Cardiovascular Outcomes Research Using dp-ucMGP as a Surrogate Endpoint

For clinical trials and research programs investigating vascular calcification inhibition, arterial stiffness reduction, or matrix Gla protein activation, MK-7 is the only vitamin K vitamer with interventional RCT data demonstrating a 50% reduction in dp-ucMGP at 180 µg/day over 3 years [1]. This evidence base supports grant applications, ethical review submissions, and product claim substantiation in cardiovascular health markets [1][2].

High-Purity Fermentation-Derived MK-7 for Stability-Critical Formulations

Formulators requiring maximum active ingredient stability over extended shelf life (24+ months) should specify fermentation-derived all-trans MK-7 with ≥99.7% isomer purity. The direct correlation between purity profile and formulation stability—documented under both normal and accelerated ICH storage conditions—makes high-purity fermented MK-7 the technically appropriate choice for premium nutraceutical and pharmaceutical formulations where label-claim integrity at expiry is paramount [1][2].

Low-Dose Anticoagulant-Sparing Protocols and Pharmacokinetic Research

MK-7's 3- to 4-fold greater coagulation system potency vs. vitamin K1, combined with its ~70-hour half-life, makes it the compound of choice for pharmacokinetic studies investigating vitamin K–anticoagulant interactions and for the design of precisely dosed, ultra-low microgram-level supplementation protocols [1]. Researchers studying the therapeutic window between nutritional supplementation and anticoagulant interference require MK-7's documented, predictable accumulation kinetics, which are unavailable with shorter half-life vitamers [2].

Quote Request

Request a Quote for Vitamin K2-7;Vitamin K2(35);Vitamin MK-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.